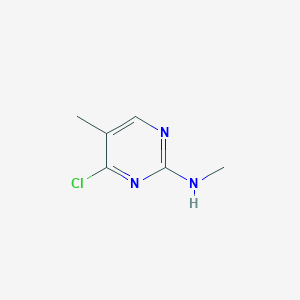

4-chloro-N,5-dimethylpyrimidin-2-amine

CAS No.: 861077-07-8

Cat. No.: VC4389226

Molecular Formula: C6H8ClN3

Molecular Weight: 157.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 861077-07-8 |

|---|---|

| Molecular Formula | C6H8ClN3 |

| Molecular Weight | 157.6 |

| IUPAC Name | 4-chloro-N,5-dimethylpyrimidin-2-amine |

| Standard InChI | InChI=1S/C6H8ClN3/c1-4-3-9-6(8-2)10-5(4)7/h3H,1-2H3,(H,8,9,10) |

| Standard InChI Key | VSXFLKDXWGJFNG-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(N=C1Cl)NC |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The IUPAC name 4-chloro-N,5-dimethylpyrimidin-2-amine reflects its substitution pattern:

-

Chlorine at position 4

-

Methyl group at position 5

-

Dimethylamino group (-N(CH₃)₂) at position 2

The planar pyrimidine ring ensures aromatic stability, while the chlorine atom enhances electrophilic reactivity. The dimethylamino group contributes to solubility in polar organic solvents like dimethylformamide (DMF) .

Key Structural Data:

Nuclear magnetic resonance (NMR) studies confirm the structure:

-

¹H NMR (DMSO-d₆): Aromatic protons resonate at δ = 7.90–7.30 ppm (multiplet), while NH₂ groups appear as broad singlets at δ = 9.25 and 6.88 ppm .

-

¹³C NMR: Pyrimidine carbons resonate at δ = 182.1 (C-4), 164.6 (C-2), and 155.4 ppm (C-6) .

Synthesis and Optimization

Chlorination of Pyrimidine Precursors

The most common synthesis involves chlorinating N,N-dimethylpyrimidin-4-amine using:

-

Thionyl chloride (SOCl₂)

-

Phosphorus pentachloride (PCl₅)

Reaction conditions (e.g., anhydrous solvents, 0–5°C) ensure selective chlorination at position 4. Yields exceed 85% when using Na₂CO₃ as a base .

Suzuki Cross-Coupling Reactions

Recent advancements employ palladium-catalyzed coupling with arylboronic acids to generate derivatives. For example:

-

Reagents: Pd(OAc)₂, PPh₃, Na₂CO₃

-

Solvent: Refluxing n-propanol

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 157.6 g/mol | |

| Purity | 95% | |

| Solubility | DMF, DMSO, THF | |

| LogP | ~1.8 (estimated) |

The compound’s solubility in aprotic solvents facilitates its use in nucleophilic substitution reactions .

Reactivity and Derivative Formation

Nucleophilic Substitutions

The chlorine atom at position 4 is highly reactive toward:

-

Thiophenols: Forms C-S bonds (e.g., 4-phenylthio derivatives, 89% yield) .

-

Amines: Produces hydrazine analogs (e.g., 4-benzylhydrazinyl derivatives, 88% yield) .

Azo Coupling Reactions

Treatment with diazonium salts generates azo-linked pyrimidines. For instance, 4-(p-chlorophenylazo)-6-chloropyrimidine exhibits tubulin inhibition (IC₅₀ = 0.8 μM) .

Biological Activity

Antimicrobial Effects

Derivatives show selective activity against:

-

Staphylococcus aureus: 1/10 isolates sensitive to 4-ethylthio derivatives .

-

Staphylococcus saprophyticus: 3/10 isolates inhibited by azo-pyrimidines .

Antitubulin Activity

Analogues like 4-(5-methoxy-2-naphthyl)pyrimidine depolymerize microtubules (EC₅₀ = 1.2 μM), comparable to combretastatin A-4 .

Industrial and Research Applications

Pharmaceutical Intermediates

-

Anticancer Agents: Pyrimidine derivatives inhibit tubulin polymerization, overcoming drug resistance in Pgp-overexpressing cells .

-

Antimicrobials: Azo-linked compounds target bacterial cell walls .

Agrochemical Development

Chlorinated pyrimidines serve as precursors for herbicides and fungicides due to their stability and bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume